N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide
Description
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-8(12-18-7-22-20-12)19-13(21)9(2)23-11-5-3-10(4-6-11)14(15,16)17/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNNVWRDVVGVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=N1)NC(=O)C(C)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable trifluoromethylating agent reacts with a phenol derivative.
Formation of the Final Compound: The final step involves coupling the oxadiazole ring with the trifluoromethylated phenoxy group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activity against bacterial, viral, and parasitic infections.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound is used as a tool in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and replication, leading to the inhibition of their activity.
Pathways Involved: It interferes with key biochemical pathways, such as nucleic acid synthesis and protein synthesis, ultimately leading to the death or inhibition of microbial cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, such as 1,2,4-oxadiazole-5-carboxylic acid derivatives.
Trifluoromethylated Phenoxy Compounds: Compounds with similar trifluoromethylated phenoxy groups but different core structures, such as 4-(trifluoromethyl)phenoxyacetic acid derivatives.
Uniqueness
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its combination of the oxadiazole ring and the trifluoromethylated phenoxy group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
